![molecular formula C10H16O B11949802 Bicyclo[5.2.1]decan-10-one CAS No. 4696-15-5](/img/structure/B11949802.png)
Bicyclo[5.2.1]decan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[5.2.1]decan-10-one is an organic compound with the molecular formula C10H16O. It is a bicyclic ketone, characterized by its unique structure that includes a fused ring system. This compound is of interest in various fields of chemistry due to its structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[5.2.1]decan-10-one can be synthesized through several methods. One common approach involves the reductive cyclization of 4-tosyloxythis compound. This reaction typically uses sodium borohydride as a reducing agent in an ether solvent, followed by recrystallization from methanol to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.2.1]decan-10-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Scientific Research Applications
Bicyclo[5.2.1]decan-10-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[5.2.1]decan-10-one involves its reactivity as a ketone. The carbonyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The bicyclic structure also influences the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[5.3.1]undecan-9-one
- Bicyclo[8.3.1]tetradec-10-en-12-one
- Bicyclo[4.2.1]nonan-9-one
Uniqueness
Bicyclo[5.2.1]decan-10-one is unique due to its specific ring structure and the position of the ketone group. This configuration imparts distinct reactivity patterns compared to other bicyclic ketones, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
4696-15-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
bicyclo[5.2.1]decan-10-one |
InChI |
InChI=1S/C10H16O/c11-10-8-4-2-1-3-5-9(10)7-6-8/h8-9H,1-7H2 |
InChI Key |
ADKYDFHEEOWNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C2=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)



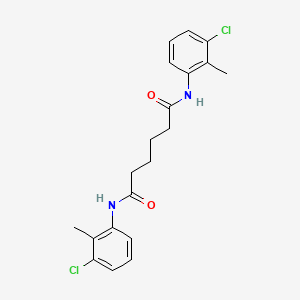
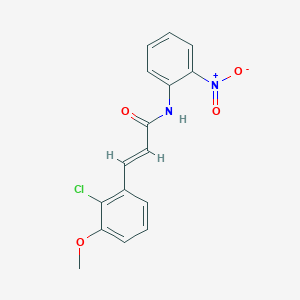
![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)
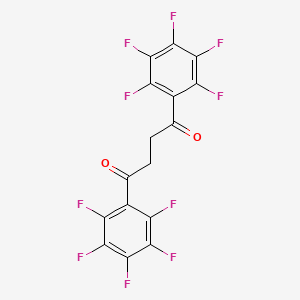
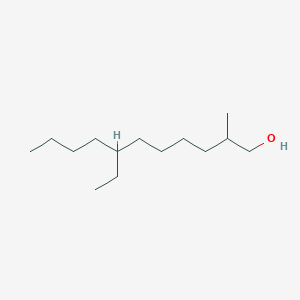
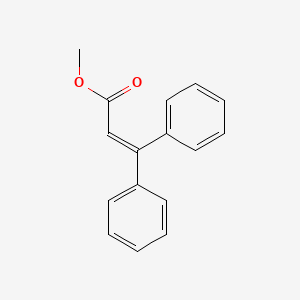


![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)

